2-(bromomethyl)-2-methyloxane
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Overview
Description
2-(Bromomethyl)-2-methyloxane is an organic compound that belongs to the class of oxanes, which are six-membered heterocyclic compounds containing one oxygen atom This compound is characterized by the presence of a bromomethyl group and a methyl group attached to the oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-2-methyloxane typically involves the bromination of 2-methyl-2-oxanol. The reaction is carried out using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (CH2Cl2). The reaction conditions usually require a controlled temperature to prevent over-bromination and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and reagent concentration, leading to higher yields and purity of the product. The use of automated systems also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-2-methyloxane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted oxanes.
Oxidation: The compound can be oxidized to form oxane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group, resulting in 2-methyl-2-methyloxane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted oxanes with various functional groups.
Oxidation: Oxane derivatives with carbonyl or carboxyl groups.
Reduction: 2-Methyl-2-methyloxane.
Scientific Research Applications
2-(Bromomethyl)-2-methyloxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment of the bromomethyl group.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-2-methyloxane involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the bromomethyl group can react with nucleophilic amino acid residues in proteins, leading to modifications that affect protein function.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-2-methyloxane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Hydroxymethyl)-2-methyloxane: Contains a hydroxymethyl group instead of a bromomethyl group.
2-(Methoxymethyl)-2-methyloxane: Contains a methoxymethyl group instead of a bromomethyl group.
Uniqueness
2-(Bromomethyl)-2-methyloxane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions compared to the chloromethyl group, making it a more versatile intermediate in organic synthesis. Additionally, the bromomethyl group can participate in specific interactions with biological molecules, providing unique opportunities for chemical biology applications.
Properties
CAS No. |
1934399-84-4 |
---|---|
Molecular Formula |
C7H13BrO |
Molecular Weight |
193.1 |
Purity |
95 |
Origin of Product |
United States |
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